N-去乙酰拉科酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

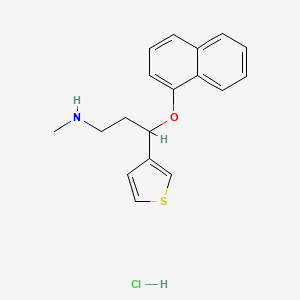

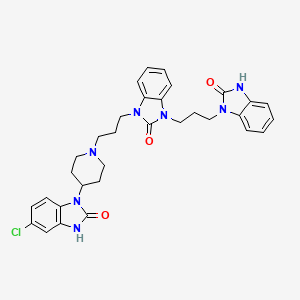

N-Desacetyl Lacosamide Hydrochloride, also known as Lacosamide EP Impurity D, is a chemical compound with the molecular formula C11H17ClN2O2 . It is an impurity standard used in scientific research .

Synthesis Analysis

The synthesis of Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been studied extensively. . The 4-phosphate was used for the successful synthesis of Lacosamide with high chemical and chiral purities .

Molecular Structure Analysis

The molecular formula of N-Desacetyl Lacosamide HCl is C11H16N2O2. HCl, and its molecular weight is 208.26 36.46 .

科学研究应用

癫痫治疗

拉科酰胺被批准作为部分性发作管理的辅助治疗。临床试验表明,当与其他抗癫痫药物 (AED) 一起使用时,它在减少癫痫发作频率方面有效。它的耐受性概况通常是有利的,最常见的副作用是轻度至中度,例如头晕和头痛。拉科酰胺的治疗效果在长达 8 年的长期治疗期间得到维持,展示了其作为癫痫管理中可靠的辅助治疗的潜力 (Hoy,2013;Hoy,2018)。

神经性疼痛

拉科酰胺已被研究其镇痛特性,特别是在神经性疼痛的背景下。尽管有希望的临床前数据,但人类临床试验,特别是那些专注于疼痛性糖尿病神经病变的试验,得出结论,拉科酰胺提供的疼痛缓解程度不足以批准其用于该适应症。尽管如此,它对其他类型神经性疾病的效用可能性仍然是一个关注点,表明进一步研究和应用的潜在领域 (McCleane,2010)。

耐药性癫痫

拉科酰胺的特性表明它对耐药性癫痫患者有用。其良好的药代动力学特性,包括缺乏显着的药物相互作用及其选择性靶向神经元过度活跃的机制,使拉科酰胺成为治疗难以治疗的癫痫发作的宝贵选择。拉科酰胺的有效性和安全性已在成人和儿童人群中得到验证,强调了其在更广泛的抗癫痫药物治疗格局中的作用 (Verrotti 等,2012)。

合成和化学研究

对拉科酰胺合成的研究,可以扩展到它的衍生物,如 N-去乙酰拉科酰胺盐酸盐,突出了开发高效合成方法的进展。已经探索了全合成和半合成方法,并正在持续努力优化这些工艺以实现工业规模生产。这项研究不仅有助于了解拉科酰胺的化学性质,还为研究其代谢物和衍生物开辟了途径 (丁乾,2013)。

作用机制

Target of Action

“N-Desacetyl Lacosamide HCl”, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of the nervous system .

Mode of Action

Lacosamide exhibits a unique mode of action. Unlike traditional sodium channel blockers that affect fast inactivation, Lacosamide selectively enhances the slow inactivation of sodium channels . This interaction with sodium channels is stereoselective . By enhancing slow inactivation, Lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The enhanced slow inactivation of sodium channels by Lacosamide results in the stabilization of hyperexcitable neuronal membranes . This stabilization inhibits repetitive neuronal firing, reducing the long-term availability of these channels without affecting their physiological function .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of Lacosamide is consistent in healthy subjects and across different patient populations . Lacosamide elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The result of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes, leading to the inhibition of repetitive neuronal firing . This action helps to control seizures in conditions like epilepsy .

Action Environment

Its pharmacokinetics can be affected in patients with renal or hepatic impairment . Therefore, care should be taken when using Lacosamide in such patients .

安全和危害

The safety data sheet for Hydrochloric acid, a component of N-Desacetyl Lacosamide HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been found to be efficacious and well-tolerated in adults with refractory epilepsy . The pooled 50% responder rate and seizure-free rate were 48% and 9% in all studies, respectively . These results suggest that Lacosamide adjunctive therapy, even with long-term treatment, could be a promising direction for future research .

属性

| { "Design of the Synthesis Pathway": "The synthesis of N-Desacetyl Lacosamide HCl can be achieved by the hydrolysis of Lacosamide HCl using a base catalyst followed by the removal of the acetyl group from the resulting N-desacetyl Lacosamide.", "Starting Materials": [ "Lacosamide HCl", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Dissolve Lacosamide HCl in ethanol and water mixture" }, { "Step 2": "Add sodium hydroxide to the mixture to adjust the pH to 10-11" }, { "Step 3": "Stir the mixture at room temperature for 2-3 hours" }, { "Step 4": "Acidify the mixture with hydrochloric acid to pH 3-4" }, { "Step 5": "Extract the resulting N-Desacetyl Lacosamide with ethyl acetate" }, { "Step 6": "Dry the organic layer with anhydrous sodium sulfate" }, { "Step 7": "Concentrate the organic layer under reduced pressure to obtain N-Desacetyl Lacosamide as a solid" }, { "Step 8": "Purify the solid by recrystallization from a suitable solvent" }, { "Step 9": "Convert N-Desacetyl Lacosamide to its hydrochloride salt by reacting it with hydrochloric acid in ethanol" }, { "Step 10": "Filter the resulting N-Desacetyl Lacosamide HCl and dry it under vacuum" } ] } | |

CAS 编号 |

1322062-76-9 |

分子式 |

C11H17ClN2O2 |

分子量 |

244.72 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-Amino-N-benzyl-3-methoxy-propionamide HCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

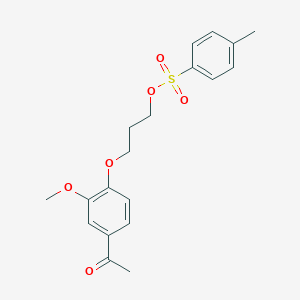

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)